L-ASPARTIC ACID (1,4-13C2)
Description
BenchChem offers high-quality L-ASPARTIC ACID (1,4-13C2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ASPARTIC ACID (1,4-13C2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
135.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Conceptual Frameworks and Principles of Isotopic Tracing in Metabolic Biochemistry
Theoretical Foundations of Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. wikipedia.org By introducing molecules labeled with stable (non-radioactive) isotopes into a biological system, researchers can follow the transformation of these molecules and elucidate the intricate network of biochemical reactions. tandfonline.comcreative-proteomics.com
Principles of Isotopic Labeling and Atom Transition Tracking
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). creative-proteomics.com These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and are metabolized in the same way. nih.gov This allows them to act as spies, revealing the metabolic routes they travel. creative-proteomics.com
The core principle lies in detecting the labeled atoms in downstream metabolites. wikipedia.org By analyzing the pattern of isotope incorporation into various molecules, scientists can map the flow of atoms from the initial tracer through interconnected metabolic pathways. tandfonline.comnih.gov This process, known as atom transition tracking, provides a detailed picture of metabolic network activity. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify these labeled metabolites. wikipedia.orgnih.gov
Steady-State and Non-Steady-State Isotopic Tracing Paradigms
Isotopic tracing experiments can be conducted under two main paradigms: steady-state and non-steady-state.
Metabolic Steady-State: In this paradigm, the concentrations of metabolites and the rates of metabolic reactions (fluxes) are assumed to be constant over time. utah.edu The system is allowed to reach an isotopic steady state, where the isotopic enrichment of metabolites also becomes constant. wikipedia.org This approach, often referred to as metabolic flux analysis (MFA), is a gold standard for quantifying metabolic fluxes in central carbon metabolism. utah.edu However, achieving a true steady state can be restrictive and may not be suitable for studying dynamic systems or certain metabolic states like photosynthesis. oup.comfrontiersin.org
Isotopically Non-Steady-State: This approach, known as isotopically non-stationary metabolic flux analysis (INST-MFA), is applied to systems that are in a metabolic steady state but not an isotopic one. nih.gov It involves analyzing the change in isotopic labeling over time, providing a dynamic view of metabolic fluxes. nih.gov INST-MFA is particularly useful for studying systems that are difficult to bring to an isotopic steady state or for investigating transient metabolic responses. frontiersin.orgox.ac.uk
Isotopic Distribution Analysis: Mass Isotopomers and Isotopologues
The analysis of isotopic distribution is fundamental to interpreting data from tracer experiments. This involves understanding the concepts of mass isotopomers and isotopologues.
Isotopologues are molecules that differ only in their isotopic composition. For example, ¹²CH₄ and ¹³CH₄ are isotopologues of methane. They may have the same nominal mass but different elemental isotopes. acs.org
Mass isotopomers are a subset of isotopologues that have different integer masses due to the incorporation of heavy isotopes. researchgate.net For instance, a molecule with no heavy isotopes is the M+0 isotopomer, while a molecule with one heavy isotope is the M+1 isotopomer, and so on. researchgate.net
Mass Isotopomer Distribution Analysis (MIDA) is a technique that measures the relative abundances of different mass isotopomers of a particular metabolite. nih.gov By analyzing this distribution, researchers can determine the isotopic enrichment of the precursor pool from which the metabolite was synthesized. nih.govnih.gov This information is crucial for calculating metabolic fluxes and understanding the contributions of different pathways to the production of a specific metabolite. physiology.org
Significance of Isotopic Specificity: The Role of L-Aspartic Acid (1,4-¹³C₂)
The choice of the isotopic tracer and the specific positions of the labels are critical for a successful metabolic study. L-Aspartic acid (1,4-¹³C₂) is a specifically labeled tracer with significant applications in understanding central carbon metabolism.
Rationale for ¹³C-Labeling at Specific Carbons (1,4-¹³C₂)
L-Aspartic acid is a four-carbon amino acid. Labeling the carboxyl carbons at positions 1 and 4 with ¹³C provides a powerful tool to trace the metabolic fate of these specific atoms. nih.gov This specificity is crucial because different carbon atoms within a molecule can have distinct metabolic fates. researchgate.net For example, depending on the enzymatic reactions involved, the carboxyl carbons may be released as carbon dioxide (CO₂) or incorporated into other metabolites. frontiersin.org By tracking the ¹³C from the 1 and 4 positions of aspartate, researchers can gain precise information about the activity of specific enzymes and pathways.
Metabolic Fates and Tracing Potential of L-Aspartic Acid (1,4-¹³C₂) in Central Carbon Metabolism
L-Aspartic acid (1,4-¹³C₂) is a valuable tracer for probing key pathways in central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. Aspartate is closely linked to the TCA cycle intermediate oxaloacetate. nih.gov The labeling pattern of aspartate can serve as a surrogate for the labeling of oxaloacetate, which is often difficult to measure directly. nih.gov
When L-aspartic acid (1,4-¹³C₂) enters the metabolic network, the labeled carbons can be traced through various reactions:
Transamination: Aspartate can be converted to oxaloacetate, introducing the ¹³C labels into the TCA cycle.
TCA Cycle: As the labeled oxaloacetate cycles through the TCA pathway, the ¹³C atoms are distributed among other TCA cycle intermediates like malate (B86768), fumarate (B1241708), and α-ketoglutarate. researchgate.net The analysis of the labeling patterns in these intermediates can reveal the flux through the TCA cycle and anaplerotic pathways. nih.gov
Gluconeogenesis: The labeled carbons from oxaloacetate can be used for the synthesis of glucose. researchgate.net
Amino Acid Metabolism: The labeled aspartate can be used in the synthesis of other amino acids. nih.gov
The specific labeling at the 1 and 4 positions allows for the differentiation of various metabolic routes. For instance, the conversion of fumarate to malate, a key step in the TCA cycle, can be monitored by observing the transfer of the ¹³C label from [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate. pnas.org This has been used as a marker for certain cellular processes. pnas.org Studies have shown that analyzing the isotopic enrichment from ¹³C-labeled substrates in the aspartate metabolic pathway can reveal significant differences in the metabolic profiles of healthy and diseased tissues. nih.gov
Table of Research Findings on L-Aspartic Acid (1,4-¹³C₂) and Related Tracers
| Tracer | Organism/System | Key Finding | Reference |
|---|---|---|---|
| [1,4-¹³C₂]fumarate | Lymphoma cells and tumors | Increased production of [1,4-¹³C₂]malate from [1,4-¹³C₂]fumarate is a marker of cell necrosis and treatment response. | pnas.org |
| ¹³C-labeled substrates | Human Hepatocellular Carcinoma | Aspartate metabolism is a significantly differentiable metabolic pathway in HCC compared to non-tumor liver. | nih.gov |
| [1,2-¹³C]glucose | Streptococcus pneumoniae | Aspartate labeling patterns suggested oxaloacetate formation exclusively via the phosphoenolpyruvate (B93156) carboxylase reaction. | nih.gov |
| ¹³C-glucose | CD8+ T cells | Aspartate synthesis via glutamic-oxaloacetic transaminase 1 (Got1) is crucial for T cell proliferation. | nih.gov |
Discrimination of Metabolic Pathways Based on L-Aspartic Acid (1,4-13C2) Labeling Patterns
In the landscape of metabolic biochemistry, stable isotope tracers are indispensable tools for dissecting the intricate network of cellular metabolic pathways. The strategic placement of heavy isotopes, such as Carbon-13 (¹³C), within a metabolic substrate allows researchers to trace the journey of its constituent atoms through various biochemical transformations. L-Aspartic Acid (1,4-¹³C₂), an isotopically labeled version of the amino acid L-aspartic acid with ¹³C at the first and fourth carbon positions, serves as a powerful probe for elucidating the dynamics of central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and its associated anabolic and catabolic pathways.
The utility of L-Aspartic Acid (1,4-¹³C₂) in discriminating between metabolic routes lies in the predictable, yet distinct, fate of the labeled C1 and C4 carbons as they are processed by key enzymes. Aspartate is a pivotal metabolite, directly linked to the TCA cycle intermediate oxaloacetate through the action of aspartate transaminase. wikipedia.org This strategic position allows it to report on the activities of several interconnected pathways, including the TCA cycle, gluconeogenesis, and anaplerotic/cataplerotic fluxes. wikipedia.orglibretexts.org
When L-Aspartic Acid (1,4-¹³C₂) is introduced into a biological system, it is first converted to [1,4-¹³C₂]oxaloacetate. The subsequent metabolic transformations of this labeled oxaloacetate will result in different labeling patterns in downstream metabolites, depending on the active pathways. By analyzing the distribution of the ¹³C label in metabolites such as malate, fumarate, and glutamate (B1630785), it is possible to infer the relative activities of these pathways. utsw.edunih.gov
Tracing the Fate of ¹³C from L-Aspartic Acid (1,4-¹³C₂) in the TCA Cycle:
The TCA cycle is a central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to CO₂ to generate energy. The entry of [1,4-¹³C₂]oxaloacetate into the TCA cycle initiates a series of reactions that redistribute the labeled carbons in a predictable manner.
First Turn of the TCA Cycle:
[1,4-¹³C₂]oxaloacetate condenses with unlabeled acetyl-CoA to form [1,4-¹³C₂]citrate.
Through the actions of aconitase and isocitrate dehydrogenase, this is converted to [1,4-¹³C₂]α-ketoglutarate. The C1 carboxyl group of oxaloacetate is lost as CO₂ during the conversion of isocitrate to α-ketoglutarate.
Subsequent reactions lead to the formation of [1,4-¹³C₂]succinyl-CoA, [1,4-¹³C₂]succinate, and [1,4-¹³C₂]fumarate.
Finally, [1,4-¹³C₂]malate is generated. The labeling pattern in malate at this stage directly reflects the initial labeling of the aspartate tracer.
Second and Subsequent Turns of the TCA Cycle:
As the labeled malate is oxidized back to oxaloacetate, the labeled carbons are further scrambled due to the symmetric nature of succinate (B1194679) and fumarate. This leads to a more complex distribution of ¹³C in the TCA cycle intermediates and related amino acids like glutamate.
By analyzing the specific isotopomers of these metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can quantify the flux through the TCA cycle. utsw.edunih.gov
Differentiating Anaplerosis and Cataplerosis:
Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthesis (cataplerosis). wikipedia.org L-Aspartic Acid (1,4-¹³C₂) can be used to trace these fluxes. For instance, the appearance of labeled carbons in molecules synthesized from TCA cycle intermediates, such as purines and pyrimidines, provides a measure of cataplerotic flux. Conversely, the dilution of the ¹³C label in the TCA cycle pool by unlabeled intermediates can indicate the rate of anaplerosis from other sources.
Distinguishing Gluconeogenesis:
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Oxaloacetate is a key intermediate in this pathway. When L-Aspartic Acid (1,4-¹³C₂) is used as a tracer, the labeled carbons can be incorporated into glucose.
[1,4-¹³C₂]oxaloacetate is converted to [1,4-¹³C₂]phosphoenolpyruvate (PEP).
The labeled PEP then proceeds through the gluconeogenic pathway to produce glucose. The resulting glucose molecules will carry the ¹³C label, and the specific positions of these labels can provide information about the gluconeogenic flux. For example, the detection of singly or doubly labeled glucose can help to quantify the contribution of aspartate to glucose production. nih.govphysiology.org
Research Findings:
Several studies have utilized ¹³C-labeled aspartate to investigate metabolic pathways in various biological contexts. While not all studies use the specific 1,4-¹³C₂ isotopomer, the principles of tracing the C1 and C4 carbons remain the same.
In studies of prostate cancer cells, stable isotope tracer analysis with different labeled nutrients, including aspartate, has revealed a complex metabolic profile where aspartate contributes to the truncated TCA cycle to support citrate (B86180) production. nih.gov Research in perfused rat livers using dimethyl [1,4-¹³C₂]succinate, a related four-carbon intermediate, has demonstrated a significant efflux of gluconeogenic carbon as TCA cycle intermediates, highlighting the interplay between gluconeogenesis and cataplerosis. nih.gov
Furthermore, investigations into yeast metabolism have shown that the labeling patterns of aspartate isotopomers like [3,4-¹³C]aspartate and [2,3-¹³C]aspartate can distinguish between pyruvate (B1213749) dehydrogenase-driven pathways and anaplerotic pathways involving pyruvate carboxylase. nih.gov
The following tables illustrate the expected labeling patterns in key metabolites derived from L-Aspartic Acid (1,4-¹³C₂) under different metabolic scenarios.
Table 1: Predicted ¹³C Labeling Patterns in TCA Cycle Intermediates from L-Aspartic Acid (1,4-¹³C₂) (First Turn)
| Metabolite | Labeled Carbons | Pathway |
| Oxaloacetate | C1, C4 | Transamination |
| Citrate | C1, C4 | TCA Cycle |
| α-Ketoglutarate | C1, C4 | TCA Cycle |
| Succinate | C1, C4 | TCA Cycle |
| Fumarate | C1, C4 | TCA Cycle |
| Malate | C1, C4 | TCA Cycle |
Table 2: Discrimination of Metabolic Pathways based on Downstream Metabolite Labeling
| Observed Labeled Metabolite | Inferred Pathway Activity | Rationale |
| ¹³C-labeled Glucose | Gluconeogenesis | The carbon backbone of aspartate is incorporated into glucose. |
| ¹³C-labeled Glutamate | TCA Cycle Activity | Glutamate is synthesized from the TCA cycle intermediate α-ketoglutarate. |
| Dilution of ¹³C in TCA intermediates | Anaplerosis from other sources | Unlabeled carbons entering the TCA cycle dilute the ¹³C enrichment from the tracer. |
| ¹³C-labeled Pyrimidines | Cataplerosis for Nucleotide Synthesis | Aspartate is a direct precursor for pyrimidine (B1678525) biosynthesis. |
Experimental Methodologies for L Aspartic Acid 1,4 13c2 Tracer Studies
Design of Isotopic Tracer Experiments
The successful application of L-Aspartic Acid (1,4-13C2) in metabolic studies hinges on a well-designed experimental protocol. This involves the careful selection of the tracer, optimization of its concentration in the culture medium, and the establishment of steady-state conditions to ensure accurate and interpretable results.
Selection of L-Aspartic Acid (1,4-13C2) as a Labeled Substrate
L-Aspartic Acid, a non-essential amino acid, is a central metabolite involved in numerous pathways, including the citric acid (TCA) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. The selection of L-Aspartic Acid (1,4-13C2) as a tracer is predicated on the strategic placement of the heavy carbon isotopes (¹³C) at the first and fourth carbon positions. This specific labeling pattern allows researchers to track the metabolic transformations of the aspartate backbone. For instance, its entry into the TCA cycle via transamination to oxaloacetate and subsequent metabolic conversions can be monitored by analyzing the distribution of the ¹³C label in downstream metabolites. nih.goveurisotop.com The stereospecific synthesis of L-[1,4-13C2]aspartic acid ensures the biological relevance of the tracer, as living systems predominantly utilize the L-isomer of amino acids. acgpubs.orggrafiati.com
Optimization of L-Aspartic Acid (1,4-13C2) Enrichment Levels in Culture Media
The optimal enrichment of L-Aspartic Acid (1,4-13C2) in the culture medium is a critical parameter that needs to be empirically determined for each experimental system. The goal is to achieve a sufficiently high level of ¹³C incorporation into the intracellular metabolite pools to be detectable by analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without causing metabolic perturbations due to excessively high concentrations of the amino acid. The enrichment level will depend on factors such as the cell type, its metabolic rate, and the specific pathways being investigated. otsuka.co.jpisotope.com In general, the concentration of the labeled substrate should be high enough to compete effectively with any endogenous, unlabeled sources of aspartate.
Establishment of Metabolic and Isotopic Steady-State Conditions
For many metabolic flux analyses, it is crucial to achieve both metabolic and isotopic steady-state. nih.gov Metabolic steady-state implies that the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. Isotopic steady-state is reached when the fractional abundance of each isotopologue of a given metabolite remains constant. nih.gov The time required to reach isotopic steady-state is influenced by the fluxes through the metabolic pathways and the pool sizes of the intermediate metabolites. nih.gov For amino acids like aspartate, which are often present in the culture medium and can be rapidly exchanged between the intracellular and extracellular pools, achieving a true isotopic steady-state can be challenging. nih.gov Therefore, experiments are often conducted at a pseudo-steady state, where changes in metabolite concentrations and fluxes are minimal over the measurement period. nih.gov In some cases, isotopically nonstationary metabolic flux analysis (INST-MFA) is employed, which analyzes the transient labeling patterns before isotopic steady-state is reached. vanderbilt.edu
In Vitro and Ex Vivo Research Model Systems Utilizing L-Aspartic Acid (1,4-13C2)
The versatility of L-Aspartic Acid (1,4-13C2) as a tracer allows for its application in a variety of research models, from simple cell cultures to more complex organ systems.
Cell Culture Models (e.g., Microbial, Mammalian)
Cell culture models are widely used to study cellular metabolism in a controlled environment.
Microbial Systems: While specific studies detailing the use of L-Aspartic Acid (1,4-13C2) in microbial systems are not extensively documented in the provided context, the principles of ¹³C-metabolic flux analysis (¹³C-MFA) are well-established for microorganisms. osti.govresearchgate.net In such studies, a labeled substrate like L-Aspartic Acid (1,4-13C2) would be introduced into the culture medium, and the labeling patterns of intracellular metabolites and proteinogenic amino acids would be analyzed to determine metabolic fluxes.
Mammalian Cell Culture: The metabolism of ¹³C-labeled aspartate has been investigated in mammalian cells, particularly in astrocytes and neurons. nih.gov In cultured cortical astrocytes, [U-¹³C]aspartate was shown to enter the TCA cycle, leading to labeled glutamate (B1630785) and glutamine. nih.gov The detection of labeled lactate (B86563) in the medium indicated that aspartate could be a source for lactate production. nih.gov Such studies provide insights into the distinct metabolic roles of different cell types in the brain. nih.gov
A hypothetical experimental design for a mammalian cell culture tracer study with L-Aspartic Acid (1,4-13C2) is presented below:
| Parameter | Description |
|---|---|
| Cell Line | e.g., Human astrocytes, cancer cell line |
| Culture Medium | Basal medium (e.g., DMEM) supplemented with a defined concentration of L-Aspartic Acid (1,4-13C2) |
| Incubation Time | Time course experiment (e.g., 0, 2, 6, 12, 24 hours) to monitor the approach to isotopic steady-state |
| Metabolite Extraction | Quenching of metabolism followed by extraction of intracellular metabolites |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, other amino acids) |
| Data Analysis | Calculation of fractional ¹³C enrichment and mass isotopomer distributions to infer pathway activity and metabolic fluxes |
Perfused Organ Systems and Tissue Slices
To study metabolism in a more physiologically relevant context that preserves cell-cell interactions and tissue architecture, ex vivo models such as perfused organ systems and tissue slices are employed.
Perfused Organ Systems: Studies using perfused organs, such as the liver or heart, have utilized ¹³C-labeled substrates to investigate metabolic pathways. acs.orgnih.gov For example, in perfused rat livers, the metabolism of ¹³C-labeled substrates has been used to study gluconeogenesis. acs.org While direct studies with L-Aspartic Acid (1,4-13C2) are not detailed in the provided search results, the methodology is applicable. A perfused organ would be supplied with a perfusate containing L-Aspartic Acid (1,4-13C2), and both the tissue and the perfusate would be analyzed for labeled metabolites to understand the organ's metabolic processing of aspartate.
Tissue Slices: The use of tissue slices offers a valuable ex vivo platform to study the metabolism of intact tissues. nih.govjci.org For instance, studies on human lung cancer tissue slices incubated with ¹³C-labeled glucose have revealed insights into the Warburg effect and the activity of the Krebs cycle. jci.org Similarly, hippocampal slices have been used to study glutamate and glutamine metabolism. ku.dk In a typical experiment with L-Aspartic Acid (1,4-13C2), fresh tissue slices would be incubated in a medium containing the labeled tracer, and the incorporation of ¹³C into various metabolites within the tissue would be quantified. jci.org
Below is a table summarizing key findings from a representative study using ¹³C-labeled substrates in tissue slices, illustrating the type of data that could be generated with L-Aspartic Acid (1,4-13C2).
| Metabolite | Observed ¹³C Enrichment in Cancerous vs. Non-Cancerous Tissue Slices (from ¹³C₆-Glucose) | Metabolic Implication |
|---|---|---|
| Lactate | Significantly higher in cancerous tissue | Enhanced glycolysis (Warburg effect) |
| Citrate (B86180) | Significantly higher in cancerous tissue | Increased Krebs cycle activity and anaplerosis |
| Glutamate | Significantly higher in cancerous tissue | Enhanced Krebs cycle activity |
This table is based on findings from a study using ¹³C₆-glucose in lung cancer tissue slices and serves as an example of the comparative metabolic analysis that can be performed. jci.org
Sample Preparation and Extraction for Isotopic Analysis
The initial and most critical step in analyzing intracellular metabolites like L-aspartic acid (1,4-13C2) from biological systems is the rapid cessation of all enzymatic activity, a process known as quenching. researchgate.net This ensures that the metabolic profile of the sample accurately reflects its state at the moment of collection. A widely adopted quenching method involves the use of cold solvents. For instance, in cell culture studies, metabolism can be effectively halted by rapidly introducing the cells to a 60% cold methanol (B129727) solution kept at -20°C. vanderbilt.edu Following quenching, the cells are typically harvested, often by scraping, for immediate metabolite extraction.
The extraction of metabolites is designed to lyse the cells and solubilize the compounds of interest. A common and robust method employs a biphasic solvent system, frequently a mixture of chloroform (B151607), methanol, and water. mdpi.com After the cells are suspended in the quenching solution, chloroform and water are added. vanderbilt.edu The mixture is then vigorously mixed and centrifuged, which results in the separation of the sample into distinct layers: a polar aqueous phase at the top containing amino acids and other water-soluble metabolites, a lower nonpolar organic phase with lipids, and a central pellet of precipitated proteins. vanderbilt.edu The aqueous phase, containing L-aspartic acid (1,4-13C2), is carefully collected for further processing. vanderbilt.edu The efficiency of extraction can be influenced by the choice of solvent; for example, 75% ethanol (B145695) is also recognized as an effective solvent for amino acid extraction. To maximize the yield, the extraction process may be performed multiple times, with the aqueous extracts being pooled together. These pooled extracts are often lyophilized, or freeze-dried, to concentrate the metabolites prior to subsequent analytical steps.
To make non-volatile and polar molecules like L-aspartic acid suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a chemical modification process called derivatization is essential. alexandraatleephillips.com This process increases the volatility and thermal stability of the analytes. alexandraatleephillips.com A variety of reagents can be used for this purpose, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often used with 1% tert-butyldimethylchlorosilane (TBDMCS), being a prominent choice. vanderbilt.edualexandraatleephillips.com This reagent converts the amino acids into their tert-butyldimethylsilyl (TBDMS) derivatives, which are more volatile and produce predictable fragmentation patterns in the mass spectrometer, facilitating their identification and quantification. vanderbilt.edualexandraatleephillips.com
Another frequently used derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives. biorxiv.orgwvu.edu Additionally, pentafluorobenzyl bromide (PFB-Br) has been described for the derivatization of both proteinogenic and non-proteinogenic amino acids in an aqueous acetone (B3395972) phase, enabling their analysis by GC-MS. bohrium.com The choice of derivatization method is a critical parameter that can impact the outcome of the analysis. biorxiv.org
Below is a table summarizing common derivatization agents for amino acid analysis.
Table 1: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Derivative Type | Key Characteristics |
|---|---|---|
| MTBSTFA (+ TBDMCS) | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives with characteristic mass spectral fragments. vanderbilt.edualexandraatleephillips.com |
| BSTFA | Trimethylsilyl (TMS) | A one-step derivatization applicable to a variety of functional groups. wvu.edu |
Following extraction, it is often necessary to purify and concentrate the samples to remove interfering compounds and to increase the concentration of L-aspartic acid (1,4-13C2) for accurate isotopic analysis. Biological extracts are complex mixtures, and substances other than the analyte of interest can interfere with the analysis, for example, by causing ion suppression in mass spectrometry.
A widely used method for purifying amino acids from these complex mixtures is solid-phase extraction (SPE), particularly using cation-exchange chromatography. researchgate.net In this technique, the sample, typically dissolved in an acidic solution, is passed through a column containing a cation-exchange resin. frontiersin.org The positively charged amino acids bind to the resin, while neutral and negatively charged molecules are washed away. frontiersin.org The retained amino acids can then be eluted from the resin using a basic solution, such as aqueous ammonia. frontiersin.org
After purification, the samples are typically concentrated. Lyophilization (freeze-drying) is a common method for this, as it gently removes the solvent without using high temperatures that could degrade the metabolites. The resulting dried, purified, and concentrated sample is then ready for derivatization and instrumental analysis.
Advanced Analytical Techniques for 13C-Isotopomer Quantification
Mass spectrometry (MS) is a pivotal analytical technique in metabolic research, offering the sensitivity and selectivity required to measure the incorporation of stable isotopes like ¹³C into metabolites such as L-aspartic acid. frontiersin.orgucdavis.eduotsuka.co.jpnih.gov In ¹³C tracer studies, an organism or cell culture is provided with a substrate labeled with ¹³C. As the organism metabolizes this substrate, the ¹³C atoms are distributed throughout the metabolic network and incorporated into various metabolites.
MS analysis can differentiate between the unlabeled (natural abundance) molecules and their ¹³C-labeled counterparts (isotopologues) based on their difference in mass. researchgate.net For L-aspartic acid (1,4-¹³C₂), the presence of two ¹³C atoms at the C1 and C4 positions results in a mass increase of two atomic mass units compared to the unlabeled molecule. The distribution of these mass isotopologues provides a detailed fingerprint of the metabolic pathways that were active in the synthesis of the metabolite. nih.gov This information is fundamental for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. medchemexpress.commedchemexpress.com MS is typically coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) to resolve complex mixtures of metabolites before detection. vanderbilt.edualexandraatleephillips.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust and extensively utilized technique for analyzing ¹³C-labeled amino acids, including L-aspartic acid, in the context of metabolic flux studies. vanderbilt.edualexandraatleephillips.comwvu.eduresearchgate.net The methodology involves the separation of volatile amino acid derivatives via gas chromatography, followed by their ionization and detection by mass spectrometry. researchgate.net
The derivatization of amino acids, as detailed previously, is a prerequisite for GC-MS analysis. TBDMS derivatives, for example, are well-suited for this purpose. vanderbilt.edualexandraatleephillips.com Once separated by the GC column, the derivatized analytes enter the mass spectrometer's ion source, where they are typically fragmented by electron ionization (EI). This high-energy ionization process results in a reproducible fragmentation pattern, which serves as a mass spectral signature for each compound.
The analysis of these mass spectra allows for the determination of the isotopic labeling patterns. nih.gov For the TBDMS derivative of aspartate, a frequently monitored fragment ion is [M-57]⁺, which corresponds to the loss of a tert-butyl group and contains the entire carbon backbone of the original aspartate molecule. researchgate.net By measuring the relative abundances of the mass isotopologues of this fragment (e.g., M+0, M+1, M+2), the extent of ¹³C incorporation can be quantified. researchgate.net This raw data is then corrected for the natural abundance of heavy isotopes to accurately determine the isotopic enrichment from the labeled tracer. wvu.edu
The table below provides a hypothetical example of a mass isotopomer distribution for an aspartate fragment that could be obtained in a ¹³C tracer experiment.
Table 2: Illustrative Mass Isotopomer Distribution for an Aspartate Fragment
| Mass Isotopomer | Description | Example Relative Abundance (%) |
|---|---|---|
| M+0 | Unlabeled fragment | 55 |
| M+1 | Fragment with one ¹³C atom | 25 |
| M+2 | Fragment with two ¹³C atoms | 15 |
| M+3 | Fragment with three ¹³C atoms | 4 |
Mass Spectrometry (MS) Applications in L-Aspartic Acid (1,4-13C2) Research
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Isotopomer Resolution
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for separating and identifying labeled metabolites in complex biological samples. In studies using L-Aspartic Acid (1,4-13C2), these techniques are crucial for resolving the resulting isotopomers of key metabolic intermediates, such as those in the citric acid (TCA) cycle.
Recent advancements have led to the development of LC-MS/MS methods that can identify all 16 aspartate and 32 glutamate isotopomers, a task that is challenging with other techniques like Nuclear Magnetic Resonance (NMR) due to sensitivity limitations. nih.gov This high level of resolution is critical for accurately tracing the metabolic fate of the 13C labels from L-Aspartic Acid (1,4-13C2). For example, by tracking the distribution of 13C in glutamate and aspartate pools, researchers can gain insights into pathways like anaplerosis and the activity of enzymes such as pyruvate (B1213749) carboxylase. nih.gov
The sensitivity of LC-MS/MS allows for the analysis of small tissue samples, which is particularly advantageous in studies where sample material is limited, such as in examining regional metabolic differences within tumors. nih.gov The ability to distinguish between isotopomers provides a more detailed picture of metabolic fluxes than conventional MS methods that only measure the total incorporation of the heavy isotope. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isotopic Profiling
Capillary electrophoresis-mass spectrometry (CE-MS) is another analytical technique employed for the isotopic profiling of metabolites. While detailed research findings specifically highlighting the use of L-Aspartic Acid (1,4-13C2) with CE-MS are not extensively documented in the provided search results, the general applications of CE-MS in metabolomics suggest its utility. CE-MS offers high separation efficiency and is particularly well-suited for the analysis of charged species like amino acids and organic acids. This makes it a potentially valuable tool for separating and quantifying isotopomers of aspartate and downstream metabolites derived from L-Aspartic Acid (1,4-13C2) tracer experiments. The applications of L-Aspartic acid (1,4-¹³C₂, 99%; ¹⁵N, 98%) include clinical MS, which points to the use of such labeled compounds in analytical platforms like CE-MS. isotope.com
High-Resolution MS for Precise Isotopomer Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of elemental composition and the confident identification of metabolites. In the context of tracer studies with L-Aspartic Acid (1,4-13C2), HRMS is instrumental in distinguishing between isotopomers with very small mass differences. This precision is essential for resolving complex labeling patterns and accurately quantifying the relative abundance of different isotopomers. The combination of liquid chromatography with high-resolution mass spectrometry is a key technique for amino acid quantification in biological samples like human plasma, utilizing 13C-labelled internal standards. eurisotop.com The precise mass measurements afforded by HRMS are critical for validating the identity of labeled compounds and ensuring the accuracy of metabolic flux analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In metabolic studies using isotopically labeled compounds like L-Aspartic Acid (1,4-13C2), NMR is uniquely capable of determining the specific position of the isotopic label within a molecule.
13C-NMR for Direct Observation of Carbon Position Labeling
13C-NMR spectroscopy directly observes the 13C nuclei, making it an invaluable tool for tracing the path of labeled carbon atoms through metabolic pathways. When L-Aspartic Acid (1,4-13C2) is introduced into a biological system, the 13C labels are incorporated into other metabolites. By analyzing the 13C-NMR spectra of these metabolites, researchers can identify which carbon atoms have become labeled. This provides direct evidence of specific metabolic conversions. For instance, the appearance of 13C signals at particular positions in the carbon skeleton of glutamate or other TCA cycle intermediates can confirm the activity of specific enzymes and pathways. nih.gov While highly informative, 13C-NMR generally requires larger sample sizes compared to mass spectrometry-based methods. nih.gov
Multidimensional NMR Approaches in Biomolecular Structure and Dynamics (Contextual use of labeled amino acids)
In the field of structural biology, stable isotope-labeled amino acids, including various labeled forms of L-Aspartic acid, are essential for multidimensional NMR studies of proteins and other biomacromolecules. isotope.comeurisotop.comchemie-brunschwig.ch While not directly a tracer methodology for metabolic flux, the use of L-Aspartic Acid (1,4-13C2) in this context is significant. By incorporating amino acids with specific 13C labeling patterns into a protein, researchers can simplify complex NMR spectra and facilitate resonance assignments.
Multidimensional NMR experiments, such as HSQC, HNCA, and HN(CO)CA, rely on the transfer of magnetization between coupled nuclei (e.g., 1H, 15N, 13C). The specific labeling of aspartic acid at the C1 and C4 positions can be used to probe the structure and dynamics of the protein backbone and side chains. chemie-brunschwig.ch This approach is particularly powerful for studying large proteins, where spectral overlap is a major challenge. eurisotop.com The selective labeling helps to resolve ambiguities and provides crucial distance and dihedral angle restraints for accurate 3D structure determination.
Below is a table summarizing the experimental methodologies and their applications in studies involving L-Aspartic Acid (1,4-13C2).
| Methodology | Primary Application | Key Findings/Capabilities |
| LC-MS/MS | Isotopomer resolution of metabolites | Can identify all 16 aspartate and 32 glutamate isotopomers; high sensitivity allows for analysis of small samples. nih.gov |
| CE-MS | Isotopic profiling of charged metabolites | High separation efficiency for amino and organic acids; suitable for clinical MS applications. isotope.com |
| High-Resolution MS | Precise mass determination of isotopomers | Accurate mass measurements for confident metabolite identification and quantification. eurisotop.com |
| 13C-NMR | Direct observation of carbon label position | Provides direct evidence of metabolic conversions by identifying the specific location of 13C atoms in metabolites. nih.govsigmaaldrich.com |
| Multidimensional NMR | Biomolecular structure and dynamics | Simplifies complex spectra and aids in resonance assignment for 3D structure determination of proteins. eurisotop.comchemie-brunschwig.ch |
Applications of L Aspartic Acid 1,4 13c2 in Metabolic Pathway Elucidation and Flux Analysis
Quantifying Metabolic Flux Distributions via L-Aspartic Acid (1,4-13C2) Tracing
The core principle of using L-Aspartic Acid (1,4-13C2) as a tracer is its central position in metabolism. Aspartate is readily interconvertible with oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle, and serves as a direct precursor for the synthesis of several other amino acids. This allows researchers to probe the dynamics of these critical pathways.
Central carbon metabolism, which includes the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, is fundamental for energy production and the synthesis of biomass precursors. L-Aspartic Acid (1,4-13C2) provides a unique entry point for ¹³C labels to probe the fluxes within this network.
The TCA cycle is a hub for cellular metabolism, and maintaining the concentration of its intermediates is crucial. Anaplerosis is the process of replenishing these intermediates as they are withdrawn for biosynthesis (cataplerosis).
L-Aspartic Acid (1,4-13C2) can be used to directly assess TCA cycle activity and anaplerotic fluxes. Through the action of aspartate aminotransferase, L-Aspartic Acid (1,4-13C2) is converted to [1,4-¹³C₂]oxaloacetate. This labeled oxaloacetate then enters the TCA cycle. As it proceeds through the cycle, the ¹³C labels are transferred to other intermediates.
For instance, the conversion of [1,4-¹³C₂]oxaloacetate to malate (B86768) and then to the symmetric molecule fumarate (B1241708) will result in a scrambling of the labels. Subsequent hydration of fumarate back to malate will produce a mixture of [1,4-¹³C₂]malate and [2,3-¹³C₂]malate. This pattern of label distribution, known as isotopomer distribution, provides quantitative information about the flux through this segment of the TCA cycle. Research using uniformly labeled aspartate ([U-¹³C₄]aspartate) has confirmed that extracellular aspartate is taken up by cells and its carbon skeleton is incorporated into TCA cycle intermediates like malate. nih.gov The analysis of labeled citrate (B86180) (M+2, from condensation of labeled oxaloacetate with unlabeled acetyl-CoA) can further quantify the rate of citrate synthesis.
Table 1: Expected ¹³C Labeling of TCA Cycle Intermediates from L-Aspartic Acid (1,4-¹³C₂) This table illustrates the primary labeled forms (isotopologues) of key TCA cycle intermediates resulting from the introduction of L-Aspartic Acid (1,4-¹³C₂). The detection and quantification of these isotopologues allow for flux calculations.
| Precursor | Intermediate | Primary Labeled Isotopologue(s) | Metabolic Step | Inferred Flux |
| L-Aspartic Acid (1,4-¹³C₂) | Oxaloacetate | [1,4-¹³C₂]oxaloacetate | Aspartate Aminotransferase | Aspartate utilization rate |
| [1,4-¹³C₂]oxaloacetate | Malate | [1,4-¹³C₂]malate | Malate Dehydrogenase (reverse) | TCA cycle activity |
| [1,4-¹³C₂]malate | Fumarate | [1,4-¹³C₂]fumarate | Fumarase (reverse) | TCA cycle exchange rates |
| [1,4-¹³C₂]fumarate | Malate | [1,4-¹³C₂]malate & [2,3-¹³C₂]malate | Fumarase (forward) | Fumarase reversibility |
| [1,4-¹³C₂]oxaloacetate | Citrate | [1,2-¹³C₂]citrate | Citrate Synthase | TCA cycle flux (citrate synthesis rate) |
L-Aspartic Acid (1,4-13C2) is primarily used to trace pathways that are downstream of glycolysis and the pentose phosphate pathway (PPP). However, it can be a valuable tool for measuring the rate of gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors.
The labeled [1,4-¹³C₂]oxaloacetate generated from the tracer can be converted to [1,2-¹³C₂]phosphoenolpyruvate (PEP) by the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This labeled PEP can then travel in the reverse direction of glycolysis. By measuring the appearance of ¹³C in glycolytic intermediates such as 3-phosphoglycerate, fructose-6-phosphate, and glucose-6-phosphate, the rate of gluconeogenic flux can be quantified. This approach is particularly useful for studying metabolism in tissues like the liver, where gluconeogenesis is highly active. The contribution of the PPP is less direct to trace with this specific labeled aspartate, as the primary label incorporation would be into the glucose backbone via gluconeogenesis first.
The fate of pyruvate (B1213749) at the junction of glycolysis and the TCA cycle is a critical regulatory point, governed mainly by pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, and pyruvate carboxylase (PC), which performs an anaplerotic function by converting pyruvate to oxaloacetate.
Tracing with L-Aspartic Acid (1,4-13C2) can illuminate the activity of pathways that interact with these enzymes. For example, the labeled oxaloacetate pool can be converted to PEP and then to pyruvate. If this labeled pyruvate is subsequently converted back to oxaloacetate by PC or to acetyl-CoA by PDH, a phenomenon known as "pyruvate cycling" occurs. Detecting ¹³C labels in alanine (B10760859) (which is in equilibrium with pyruvate) or in acetyl-CoA-derived molecules like fatty acids that originated from the [1,4-¹³C₂]aspartate tracer would provide evidence and quantification of these cycling fluxes. This allows for a more nuanced understanding of anaplerosis and cataplerosis beyond a simple net flux measurement.
Aspartate is the patriarch of a family of amino acids, and L-Aspartic Acid (1,4-13C2) is an ideal tracer for studying their synthesis.
In plants and bacteria, aspartate is the direct precursor for the essential amino acids lysine (B10760008), threonine, and methionine. The entire carbon backbone of aspartate is utilized in the synthesis of these amino acids. Therefore, by supplying L-Aspartic Acid (1,4-13C2) as a tracer, the rate of synthesis of these amino acids can be determined by measuring the incorporation of the ¹³C label.
For example, the conversion of [1,4-¹³C₂]aspartate into threonine will result in [1,4-¹³C₂]threonine, as the four carbons of aspartate become the four carbons of threonine. Similarly, the pathway to lysine involves the condensation of aspartate with pyruvate, and the labeling pattern in the resulting lysine molecule can be used to trace the flux through this pathway. This provides a direct measure of the biosynthetic capacity for these crucial building blocks.
Table 2: Tracing the Biosynthesis of the Aspartate Family of Amino Acids using L-Aspartic Acid (1,4-¹³C₂) This table shows how the ¹³C label from L-Aspartic Acid (1,4-¹³C₂) is incorporated into downstream amino acids, enabling the direct measurement of their biosynthetic fluxes.
| Precursor | Product Amino Acid | Expected Labeled Isotopologue | Pathway | Significance |
| L-Aspartic Acid (1,4-¹³C₂) | L-Asparagine | [1,4-¹³C₂]Asparagine | Asparagine Synthetase | Quantifies asparagine synthesis |
| L-Aspartic Acid (1,4-¹³C₂) | L-Threonine | [1,4-¹³C₂]Threonine | Threonine Biosynthesis Pathway | Measures flux to an essential amino acid |
| L-Aspartic Acid (1,4-¹³C₂) | L-Methionine | Labeled Methionine | Methionine Biosynthesis Pathway | Measures flux to an essential amino acid |
| L-Aspartic Acid (1,4-¹³C₂) | L-Lysine | Labeled Lysine | Lysine Biosynthesis Pathway | Measures flux to an essential amino acid |
Investigation of Amino Acid Biosynthesis Pathways
Glutamate (B1630785) and Aspartate Interconversion Pathways
The interconversion of aspartate and glutamate is a critical node in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. L-Aspartic acid (1,4-13C2) is instrumental in studying these pathways. When L-Aspartic acid (1,4-13C2) is introduced into a biological system, the 13C labels can be tracked as aspartate is converted to other metabolites.
One of the key reactions is transamination, where aspartate aminotransferase catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming glutamate and oxaloacetate. If L-Aspartic acid (1,4-13C2) is used, the resulting oxaloacetate will be labeled at the C1 and C4 positions. This labeled oxaloacetate can then enter the TCA cycle.
Conversely, the carbon skeleton of glutamate can be converted to aspartate. nih.gov Studying the labeling patterns in glutamate and aspartate following the administration of L-Aspartic acid (1,4-13C2) can reveal the bidirectionality and kinetics of these interconversion pathways. For instance, in studies of brain metabolism, the interchange between glutamate and aspartate is fundamental for neurotransmitter cycling and nitrogen homeostasis. nih.gov
A study on Mycobacterium tuberculosis under anaerobic conditions utilized [1,4-13C2] L-aspartic acid to trace the production of succinate (B1194679). ethz.ch The labeling pattern in the secreted succinate helped confirm the operation of the reductive branch of the TCA cycle, demonstrating that the labeled carbons from aspartate were retained, which would not occur in the oxidative direction. ethz.ch
Assessment of Carbon Fixation and Assimilation Routes
L-Aspartic acid (1,4-13C2) can also be employed to investigate carbon fixation pathways, where organisms incorporate inorganic carbon (like CO2) into organic molecules.
The Wood-Ljungdahl pathway is a key carbon fixation route in certain bacteria and archaea, known as acetogens. This pathway allows these organisms to use one-carbon (C1) compounds like CO and CO2 as their sole source of carbon and energy. The pathway culminates in the synthesis of acetyl-CoA from two molecules of CO2.
While direct use of L-Aspartic acid (1,4-13C2) to trace the Wood-Ljungdahl pathway is less common than using labeled C1 substrates, its metabolic products can intersect with this pathway. For example, the oxaloacetate derived from L-Aspartic acid (1,4-13C2) can be further metabolized, and its labeled carbons can be followed into pathways that interact with the Wood-Ljungdahl pathway. In engineered organisms, where pathways are synthetically connected, such tracers can be valuable. For instance, research on Clostridium ljungdahlii has focused on engineering the Wood-Ljungdahl pathway for the production of biofuels and other chemicals. researchgate.netresearchgate.net In such systems, understanding the flux from central metabolites like aspartate into or out of the Wood-Ljungdahl pathway is crucial for optimizing production.
Dynamic Metabolic Response Studies with L-Aspartic Acid (1,4-13C2)
Studying metabolism in a static state provides only a snapshot of cellular activity. L-Aspartic acid (1,4-13C2) is particularly useful for dynamic studies that investigate how metabolic networks respond to changes over time or to external stimuli.
Time-Resolved Isotopic Labeling Experiments
Time-resolved isotopic labeling experiments involve introducing a 13C-labeled substrate like L-Aspartic acid (1,4-13C2) and then monitoring the rate at which the 13C label appears in downstream metabolites. This provides insights into the kinetics of metabolic pathways.
These experiments are crucial for understanding how quickly a cell can adapt its metabolism. For example, by taking samples at multiple time points after the introduction of L-Aspartic acid (1,4-13C2), researchers can determine the flux rates through various pathways connected to aspartate metabolism. This has been applied in studies of cancer cell metabolism, where rapid metabolic reprogramming is a hallmark.
Perturbation Analysis Using L-Aspartic Acid (1,4-13C2) Tracers
Perturbation analysis involves intentionally disturbing a biological system and observing its response. tum.de L-Aspartic acid (1,4-13C2) can be used as a tracer in these studies to understand how metabolic fluxes are rerouted in response to a perturbation, such as the addition of a drug or a change in nutrient availability. medchemexpress.com
For instance, a researcher might treat cancer cells with a therapeutic agent and simultaneously introduce L-Aspartic acid (1,4-13C2). By comparing the labeling patterns in metabolites from treated and untreated cells, they can identify the specific metabolic pathways that are affected by the drug. This approach can help in understanding the mechanism of action of drugs and in identifying potential resistance mechanisms.
Comparative Metabolic Phenotyping
Comparative metabolic phenotyping aims to characterize and compare the metabolic states of different biological systems, such as different cell types, tissues, or organisms under various conditions. L-Aspartic acid (1,4-13C2) is a valuable tool in these studies, allowing for a detailed comparison of metabolic fluxes.
By using L-Aspartic acid (1,4-13C2) as a tracer in different cell lines (e.g., a cancer cell line and a corresponding normal cell line), researchers can obtain quantitative data on the differences in their metabolic activities. stanford.edu This can reveal key metabolic alterations that are characteristic of the disease state. For example, such studies have shown that many cancer cells exhibit increased reliance on certain amino acid metabolic pathways.
The data obtained from these comparative studies can be used to build metabolic models and to identify potential biomarkers for disease diagnosis or targets for therapeutic intervention.
| Parameter | Description |
| Tracer Compound | L-Aspartic acid (1,4-13C2) |
| Labeled Positions | Carbons at the 1st and 4th positions |
| Primary Application | Metabolic flux analysis |
| Key Pathways Studied | Glutamate-aspartate interconversion, TCA cycle, carbon fixation |
| Research Area | Organism/System | Key Findings with L-Aspartic Acid (1,4-13C2) |
| Microbial Metabolism | Mycobacterium tuberculosis | Confirmed the operation of the reductive TCA cycle under anaerobic conditions by tracing the retention of 13C labels in succinate. ethz.ch |
| Neurochemistry | Brain tissue | Used to study the dynamic relationship and interconversion between the neurotransmitters glutamate and aspartate. nih.gov |
| Cancer Biology | Various cancer cell lines | Employed in comparative metabolic phenotyping to identify altered metabolic pathways in cancer cells compared to normal cells. stanford.edu |
Differentiation of Metabolic States in Biological Systems
L-Aspartic acid (1,4-¹³C₂) is instrumental in differentiating between various metabolic states of biological systems, such as comparing cancerous cells to healthy cells or observing cellular responses to different stimuli. otsuka.co.jpnih.gov The pattern and extent of ¹³C label incorporation from L-Aspartic acid (1,4-¹³C₂) into other metabolites can reveal significant alterations in metabolic pathway activity. buchem.com
For instance, in cancer research, metabolic reprogramming is a hallmark of malignant cells. otsuka.co.jp Studies have shown that aspartate metabolism is a significantly differentiable metabolic pathway in hepatocellular carcinoma (HCC) compared to non-tumor liver tissue. nih.gov By introducing ¹³C-labeled substrates, researchers can trace how cancer cells utilize aspartate differently. While steady-state metabolite concentrations might not fully reveal the metabolic activities, isotopic enrichment studies can uncover the fractional contribution of substrates to these pools and highlight upregulated enzymatic pathways. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that can be used to compare the proteomes of cells in different states. nih.govsigmaaldrich.comwikipedia.org In this method, one population of cells is grown in a medium containing a "light" amino acid, while the other is grown in a medium with a "heavy," stable isotope-labeled amino acid. wikipedia.org By combining the cell populations and analyzing them with mass spectrometry, the relative abundance of thousands of proteins can be determined, providing a global view of proteomic changes associated with different cellular states. sigmaaldrich.com This approach has been successfully used to identify potential surface markers for human embryonic stem cells (hESCs) by comparing the membrane proteomes of self-renewing versus differentiating cells. nih.gov
Table 1: Application of L-Aspartic Acid (1,4-¹³C₂) in Differentiating Metabolic States
| Biological System | Metabolic State 1 | Metabolic State 2 | Key Findings from ¹³C Labeling |
| Human Embryonic Stem Cells (hESCs) | Self-renewing (undifferentiated) | Differentiating | Identification of membrane proteins with significantly higher expression in the undifferentiated state, serving as potential hESC-specific surface markers. nih.gov |
| Human Hepatocellular Carcinoma (HCC) | Cancerous Tissue | Non-tumor Liver Tissue | Aspartate metabolism is a significantly differentiable pathway. Isotopic enrichment reveals altered fractional contributions to metabolite pools in HCC. nih.gov |
| Proliferating Cells | Proliferative State | Quiescent State | Changes observed in glucose consumption, glycolysis, the TCA cycle, and related enzyme-mediated fluxes during the transition between states. researchgate.net |
Tracing Metabolic By-product Formation
The use of L-Aspartic acid (1,4-¹³C₂) extends to tracing the formation of metabolic by-products, which can be crucial for understanding the complete metabolic network and identifying novel biochemical transformations. buchem.com As the ¹³C-labeled carbons from aspartate are processed through central metabolic pathways like the tricarboxylic acid (TCA) cycle, the label can be incorporated into a wide range of interconnected metabolites. researchgate.net
For example, the carbons from aspartate can enter the TCA cycle as oxaloacetate. Subsequent turns of the cycle can lead to the labeling of intermediates such as succinate, α-ketoglutarate, and eventually glutamate and glutamine. researchgate.net By tracking the appearance of the ¹³C label in these and other molecules, researchers can map out the flow of carbon and identify the production of various metabolic end-products and by-products.
This tracing capability is particularly valuable in studies of complex biological systems. For instance, in studies of neuronal and glial metabolism, ¹³C-labeled substrates are used to determine the rates of neurotransmitter cycling and synthesis. The appearance of the ¹³C label in amino acids like GABA and glutamine, derived from the initial labeled substrate, provides direct evidence of their synthesis pathways and rates. researchgate.net
SILAC-based proteomics can also indirectly contribute to understanding metabolic by-products by quantifying changes in enzymes involved in their formation. A study on hESCs identified 17 potential markers of differentiation whose protein expression levels dramatically increased in differentiated cell populations, suggesting a shift in metabolic by-product formation during this process. nih.gov
Table 2: Tracing Metabolic By-products with L-Aspartic Acid (1,4-¹³C₂)
| Initial Labeled Substrate | Metabolic Pathway | Key Labeled By-products/Intermediates | Research Application |
| L-Aspartic acid (1,4-¹³C₂) | Tricarboxylic Acid (TCA) Cycle | Oxaloacetate, Succinate, α-Ketoglutarate, Glutamate, Glutamine | Elucidating the connectivity of central carbon metabolism and amino acid biosynthesis. researchgate.net |
| ¹³C-labeled Amino Acids (in SILAC) | Proteome Dynamics | Labeled Peptides | Identifying proteins whose expression changes during cellular processes like differentiation, indicating shifts in metabolic functions and potential by-product pathways. nih.gov |
Computational and Data Analysis Approaches in L Aspartic Acid 1,4 13c2 Tracer Studies
Processing of Raw Isotopic Data
The initial phase of data analysis involves the meticulous processing of raw isotopic data obtained from analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This processing is crucial for ensuring the accuracy and reliability of the subsequent metabolic flux analysis.
A fundamental step in processing data from stable isotope tracing experiments is the correction for the natural abundance of isotopes. biorxiv.org Naturally, carbon-13 (13C) constitutes about 1.1% of all carbon atoms. biorxiv.org This background presence of 13C, along with natural isotopes of other elements like oxygen (17O, 18O), can interfere with the interpretation of labeling patterns derived from the intentionally introduced 13C-labeled tracer. nih.gov Failure to correct for this natural abundance can lead to significant errors in the calculation of metabolic fluxes. nih.gov
The correction process typically involves the use of a correction matrix, which can be constructed using programming languages like Python. nih.gov This matrix allows for the deconvolution of the measured mass isotopomer distributions to distinguish between the 13C incorporated from the tracer and the 13C naturally present in the metabolites. researchgate.netsemanticscholar.org This correction is a critical prerequisite for accurate Mass Isotopomer Distribution (MID) analysis.
Mass Isotopomer Distribution (MID) analysis is a powerful technique for quantifying the biosynthesis and turnover of molecules. nih.gov An MID, also referred to as a mass distribution vector (MDV), describes the fractional abundance of each isotopologue of a metabolite. nih.gov Isotopologues are molecules that differ only in their isotopic composition. nih.gov For a metabolite with 'n' carbon atoms, there can be a range of isotopologues from M+0 (no 13C atoms) to M+n (all 'n' carbon atoms are 13C). nih.gov
By administering a stable isotope-labeled precursor like L-aspartic acid (1,4-13C2) and measuring the relative abundances of different mass isotopomers in a product of interest, researchers can deduce the enrichment of the biosynthetic precursor pool. nih.gov This analysis allows for the calculation of the fraction of newly synthesized molecules during the experiment. nih.gov The shifts in the MID of various metabolites over time provide crucial information about the pathways through which the 13C from L-aspartic acid (1,4-13C2) has been incorporated.
| Mass Isotopomer | Relative Abundance (%) - Unlabeled | Relative Abundance (%) - Labeled with L-Aspartic Acid (1,4-13C2) |
|---|---|---|
| M+0 | 95.6 | 20.1 |
| M+1 | 4.2 | 15.5 |
| M+2 | 0.2 | 60.3 |
| M+3 | 0.0 | 3.8 |
| M+4 | 0.0 | 0.3 |
Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in quantifying isotopomer abundance, each with its own set of advantages. nih.govnih.gov MS offers exceptional sensitivity, requiring significantly less sample material than NMR. nih.govnih.gov While conventional MS can struggle to differentiate between positional isotopomers (molecules with the same number of 13C labels but at different atomic positions), advanced MS techniques can provide this information. nih.govnih.gov
NMR, on the other hand, is less sensitive but provides detailed information about the specific positions of 13C atoms within a molecule. nih.govnih.gov This positional information is invaluable for elucidating the activity of specific metabolic pathways. biorxiv.org For instance, NMR can distinguish between different isotopomers of glutamate (B1630785) and aspartate, providing insights into the tricarboxylic acid (TCA) cycle. biorxiv.orgresearchgate.net The data from both techniques are complementary and can be integrated to achieve a more comprehensive understanding of metabolic fluxes. biorxiv.orgfrontiersin.org
Metabolic Network Reconstruction and Modeling
Once the raw isotopic data has been processed and corrected, the next step is to interpret this information within the context of the cell's metabolic network. This is achieved through the construction and application of metabolic network models.
Stoichiometric network models provide a foundational framework for metabolic flux analysis. embopress.org These models are based on the known biochemical reactions within an organism and the stoichiometric relationships between reactants and products. embopress.org A stoichiometric matrix is constructed that mathematically represents all the metabolic reactions in the network. nih.gov
By applying mass balance principles, which state that the rate of production of a metabolite must equal its rate of consumption at steady state, these models can be used to calculate a range of possible metabolic flux distributions. embopress.org While stoichiometric models alone are often insufficient to determine unique intracellular flux values, they provide the necessary structure upon which isotopic labeling data can be integrated to further constrain the solution space. embopress.orgnih.gov
| Metabolite | Reaction 1 (A -> B) | Reaction 2 (B -> C) | Reaction 3 (B -> D) |
|---|---|---|---|
| A | -1 | 0 | 0 |
| B | 1 | -1 | -1 |
| C | 0 | 1 | 0 |
| D | 0 | 0 | 1 |
To fully leverage the data from 13C tracer studies, isotopic network models are essential. These models augment stoichiometric models with detailed information on the transfer of individual carbon atoms from substrates to products for each reaction in the network. frontiersin.orgnih.gov When using L-aspartic acid (1,4-13C2), these models track the fate of the labeled carbons at positions 1 and 4 as they are metabolized.
By simulating the flow of these labeled carbons through the metabolic network, these models can predict the resulting isotopic labeling patterns in various metabolites for a given set of metabolic fluxes. researchgate.netnih.gov The computationally predicted labeling patterns are then compared to the experimentally measured data. nih.gov The metabolic fluxes in the model are adjusted iteratively until the discrepancy between the simulated and experimental data is minimized, yielding a quantitative map of intracellular metabolic activity. nih.gov
Flux Estimation Algorithms and Software in L-Aspartic Acid (1,4-13C2) Tracer Studies
The analysis of data from L-Aspartic Acid (1,4-13C2) tracer studies to determine metabolic fluxes is a complex computational task. It requires specialized algorithms and software that can translate the measured isotopic labeling patterns of metabolites into quantitative flux maps. This process, known as 13C-Metabolic Flux Analysis (13C-MFA), relies on iterative fitting of a metabolic model to the experimental data.
The core of flux estimation involves minimizing the difference between experimentally measured isotopomer distributions and those predicted by a metabolic model for a given set of fluxes. This is typically achieved by solving a nonlinear least-squares problem, where the objective is to find the flux distribution that minimizes the sum of squared residuals (SSR) between the measured and simulated data.
Software Platforms for 13C-Metabolic Flux Analysis
A variety of software platforms have been developed to facilitate 13C-MFA. These tools provide frameworks for defining metabolic models, simulating isotopic labeling, and estimating fluxes. While specific case studies detailing the use of L-Aspartic Acid (1,4-13C2) with each of these platforms are not always readily available in published literature, their functionalities are well-suited for such analyses, particularly in studies of amino acid metabolism.
OpenMebius: This open-source software is designed for both conventional and isotopically nonstationary 13C-MFA. nih.govresearchgate.net It operates on the Windows platform and utilizes MATLAB. A key feature of OpenMebius is its ability to automatically generate metabolic models from user-defined worksheets, simplifying the model construction process. nih.gov It is particularly useful for analyzing dynamic labeling experiments, which can provide more detailed information about metabolic fluxes. nih.gov The software includes functionalities for flux estimation and the determination of confidence intervals, allowing for a rigorous analysis of the results. researchgate.net
FiatFlux: Developed as a user-friendly tool for non-experts, FiatFlux is a MATLAB-based software package designed for analyzing data from 13C labeling experiments. nih.govnih.govresearchgate.netresearchgate.net It is particularly well-suited for determining metabolic flux ratios from Gas Chromatography-Mass Spectrometry (GC-MS) data of protein-bound amino acids. nih.govnih.govresearchgate.netresearchgate.net FiatFlux consists of two main modules: one for calculating flux ratios and another for estimating absolute net fluxes by integrating extracellular flux measurements. nih.gov While preconfigured for experiments using 13C-glucose, its open-source nature allows for adaptation to other tracers, including L-Aspartic Acid (1,4-13C2), to study amino acid metabolism. nih.govresearchgate.net
SUMOFLUX: This platform introduces a novel machine learning-based approach to targeted 13C metabolic flux ratio analysis. plos.orgusc.edu Instead of global iterative fitting, SUMOFLUX trains a predictor on in silico-generated 13C data to estimate specific flux ratios from experimental measurements. plos.orgusc.edu This method is designed to be fast, user-friendly, and robust against experimental noise. plos.org Its applicability extends to various metabolic networks and labeling configurations, making it a suitable tool for analyzing data from L-Aspartic Acid (1,4-13C2) tracer studies to investigate specific metabolic branch points.
tcaSIM: This software serves as a simulation tool to aid in the optimal design of 13C tracer experiments. researchgate.net It allows researchers to predict the labeling patterns of metabolites, such as those derived from L-Aspartic Acid (1,4-13C2), under different metabolic scenarios. By simulating the expected outcomes of various tracer experiments, tcaSIM helps in selecting the most informative tracer and experimental conditions to maximize the precision of flux estimates. It is often used in conjunction with flux estimation software.
METRAN: METRAN is a comprehensive software package for 13C-MFA that includes functionalities for tracer experiment design, flux estimation, and statistical analysis. mit.edu It is based on the Elementary Metabolite Units (EMU) framework, which provides an efficient way to model isotopic distributions in complex metabolic networks. mit.edu METRAN is capable of handling data from various analytical platforms and is equipped to perform rigorous statistical analysis to assess the quality of the flux estimates. mit.edu
Interactive Data Table: Comparison of 13C-MFA Software Platforms
| Software Platform | Primary Functionality | Key Features |
| OpenMebius | Isotopically nonstationary 13C-MFA | Automatic model generation, confidence interval calculation. nih.govresearchgate.net |
| FiatFlux | Metabolic flux ratio analysis from GC-MS data | User-friendly interface, modular design for ratio and net flux calculation. nih.govnih.govresearchgate.netresearchgate.net |
| SUMOFLUX | Targeted metabolic flux ratio analysis | Machine learning-based, fast and robust estimation. plos.orgusc.edu |
| tcaSIM | Simulation for experimental design | Predicts labeling patterns to optimize tracer experiments. researchgate.net |
| METRAN | Comprehensive 13C-MFA | EMU-based, includes tracer design, flux estimation, and statistical analysis. mit.edu |
Statistical Validation and Confidence Interval Determination for Flux Estimates
A critical aspect of 13C-MFA is the statistical validation of the estimated fluxes to ensure their reliability and to quantify their uncertainty. This involves assessing the goodness-of-fit of the model to the experimental data and determining the precision of the estimated flux values.
Goodness-of-Fit Analysis: The primary method for evaluating how well the estimated fluxes explain the measured isotopic data is the chi-square (χ²) statistical test. This test compares the sum of squared residuals (SSR) between the measured and simulated labeling patterns to the expected statistical distribution. If the calculated SSR falls within a certain confidence level (typically 95%) of the χ² distribution, the model is considered to provide a statistically acceptable fit to the data. An unacceptable fit may indicate inconsistencies in the metabolic model, errors in the experimental data, or unaccounted-for metabolic pathways.
Confidence Interval Determination: Once an acceptable fit is achieved, it is crucial to determine the confidence intervals for each estimated flux. Confidence intervals provide a range within which the true flux value is likely to lie and are a measure of the precision of the estimate. A narrow confidence interval indicates a well-determined flux, while a wide interval suggests that the flux is poorly resolved by the experimental data.
Two common methods for calculating confidence intervals in 13C-MFA are:
Parameter Continuation (Sensitivity Analysis): This method involves systematically varying each flux parameter away from its optimal value and re-optimizing the remaining fluxes. The range of values for which the increase in the SSR remains below a certain threshold (defined by the χ² distribution) constitutes the confidence interval. nih.gov
Monte Carlo Simulations: This approach involves performing multiple flux estimations on datasets with randomly added noise that is representative of the experimental error. The distribution of the resulting flux estimates is then used to determine the confidence intervals.
The choice of the 13C tracer, such as L-Aspartic Acid (1,4-13C2), significantly influences the precision of the flux estimates and the width of the confidence intervals. nih.govnih.gov Careful experimental design, often aided by simulation tools like tcaSIM, is therefore essential to ensure that the chosen tracer provides sufficient labeling information to resolve the fluxes of interest with high confidence. researchgate.netnih.gov In mammalian cell culture, for instance, the use of multiple tracers in parallel experiments can improve flux resolution. nih.gov
Advancements and Future Directions in L Aspartic Acid 1,4 13c2 Isotopic Tracing
Integration with Multi-Omics Data
To achieve a holistic understanding of cellular physiology, data from L-Aspartic Acid (1,4-13C2) tracing is increasingly being integrated with other large-scale "omics" datasets. This systems-biology approach allows for the correlation of metabolic fluxes with changes in gene expression, protein abundance, and the broader metabolome, providing a more complete picture of cellular regulation and function.
The integration of metabolomics data, such as that derived from L-Aspartic Acid (1,4-13C2) tracing, with transcriptomics and proteomics provides a powerful, multi-layered view of biological systems. mdpi.com This combined analysis helps to connect the functional output of metabolic pathways (metabolomics) with the underlying regulatory machinery at the gene (transcriptomics) and protein (proteomics) levels.
For instance, a study investigating the accumulation of ascorbic acid in Rosa roxburghii Tratt utilized an integrated transcriptomic and proteomic approach to identify key metabolic pathways. mdpi.com A similar strategy can be applied using L-Aspartic Acid (1,4-13C2). By tracing the labeled aspartate through metabolic pathways, researchers can quantify flux changes, while simultaneously monitoring the expression levels of genes encoding the enzymes in that pathway (transcriptomics) and the abundance of the enzymes themselves (proteomics). This can reveal whether a change in metabolic flux is due to transcriptional regulation, post-translational modification of an enzyme, or changes in substrate availability.
Recent studies have highlighted the potential of L-aspartic acid as a biomarker. A multi-stage study combining metabolomic profiling with Mendelian randomization identified elevated plasma L-aspartic acid as a significant predictor for increased gastric cancer risk. nih.govnih.gov Integrating this metabolomic data with transcriptomic and proteomic profiles of tumor tissues can elucidate the specific genetic and protein expression patterns associated with altered aspartate metabolism in cancer, potentially revealing new therapeutic targets.
Table 1: Framework for Multi-Omics Integration with L-Aspartic Acid (1,4-13C2) Tracing
| Omics Level | Data Generated | Research Question Addressed | Example Application |
|---|---|---|---|
| Metabolomics | Flux rates through pathways involving aspartate (e.g., TCA cycle, nucleotide synthesis). | What is the functional output of a metabolic network under specific conditions? | Quantifying anaplerotic fill of the TCA cycle via pyruvate (B1213749) carboxylase using L-Aspartic Acid (1,4-13C2). |
| Transcriptomics | mRNA expression levels of genes encoding metabolic enzymes. | Are changes in metabolic flux correlated with changes in gene expression? | Correlating increased aspartate synthesis with upregulation of genes for aspartate aminotransferase. |
| Proteomics | Abundance and post-translational modifications of metabolic enzymes. | Are changes in metabolic flux due to altered enzyme levels or activity? | Determining if increased flux is caused by higher enzyme concentration or an activating phosphorylation event. |
Methodological Refinements in L-Aspartic Acid (1,4-13C2) Tracing
The accuracy and scope of isotopic tracing studies depend heavily on the analytical methods used to measure the incorporation of labeled atoms into metabolites. Continuous advancements in analytical chemistry are enhancing the sensitivity, throughput, and resolution of these techniques.
High-sensitivity analytical platforms are crucial for detecting subtle changes in isotopic enrichment, especially when working with limited biological material. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary tools for this purpose.
Recent research has focused on optimizing GC-MS methods for the positional 13C enrichment analysis of aspartate. nih.gov By carefully selecting derivatization methods and analyzing the fragmentation patterns of aspartate, researchers can selectively determine the fractional 13C enrichment at each carbon position with high accuracy (<1% deviation) and precision (<2.5% deviation). nih.gov Techniques such as GC-atmospheric pressure chemical ionization-MS (GC-APCI-MS) offer high mass resolution, which is critical for resolving different isotopologues. researchgate.net Such methods allow for the detection of as little as 1.25 to 12.5 nanograms of aspartic acid per injection, demonstrating remarkable sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing isotopic labeling patterns. acs.org While traditionally less sensitive than MS, advancements like adiabatic demagnetization/remagnetization cross-polarization can provide significant (up to 9-fold) experimental speedup for 13C NMR signals in amino acids, making the technique more amenable to high-throughput studies. rsc.org
To improve their chromatographic behavior and ionization efficiency for MS analysis, amino acids like aspartic acid typically require chemical derivatization. actascientific.com The development of new derivatization strategies is a key area of methodological refinement.
One novel method involves the derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl) using 1-bromobutane. This approach improves the hydrophobicity and basicity of the amino acids, leading to high-sensitivity detection using LC-MS/MS with detection limits in the femtomole range (5.4–91 fmol). rsc.orgresearchgate.net Another strategy employs a chiral adduct of o-phthaldialdehyde with N-acetyl-L-cysteine for the high-performance liquid chromatography (HPLC) separation of D- and L-aspartic acid, allowing for the detection of as little as five picomoles. nih.gov
The choice of derivatization agent is critical and is often paired with the analytical platform. For GC-MS analysis, trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS) are commonly evaluated derivatization methods. researchgate.net These refinements in separation and derivatization are essential for resolving complex biological mixtures and accurately quantifying the isotopic enrichment in L-aspartic acid and its downstream metabolites.
Table 2: Comparison of Derivatization Reagents for Aspartic Acid Analysis
| Derivatization Reagent | Analytical Technique | Key Advantage | Reference |
|---|---|---|---|
| Trimethylsilylation (TMS) | GC-MS | Provides multiple fragments for positional isotopologue analysis. | researchgate.net |
| 1-Bromobutane | LC-MS/MS | Derivatizes multiple functional groups, enhancing hydrophobicity and sensitivity. | rsc.org |
Expansion of Research Applications
The enhanced precision and integrative capabilities of L-Aspartic Acid (1,4-13C2) tracing are expanding its application into new areas of biological inquiry, particularly in the detailed characterization of enzyme function within living systems.
L-Aspartic Acid (1,4-13C2) tracing provides a dynamic way to measure the in vivo activity of enzymes, moving beyond the limitations of traditional in vitro assays using purified proteins. By monitoring the rate of label incorporation from aspartate into other molecules, or vice versa, the functional activity of specific enzymes within their native cellular environment can be quantified.
A prime example is the use of positional 13C analysis of aspartate to differentiate the carbon-fixing activities of two key enzymes: RIBULOSE-1,5-BISPHOSPHATE CARBOXYLASE/OXYGENASE (RUBISCO) and PHOSPHOENOLPYRUVATE (B93156) CARBOXYLASE (PEPC). researchgate.net In photoautotrophic organisms, PEPC assimilates bicarbonate (HCO3-) into the 4-C position of oxaloacetate, which is then converted to aspartate. By tracing 13C incorporation specifically at the C-4 position of aspartate, the in vivo activity of PEPC can be directly measured. nih.govbiorxiv.org This approach has been used to calculate molar inorganic carbon assimilation rates and observe changes in PEPC activity between day and night cycles. researchgate.net
Similarly, L-Aspartic Acid (1,4-13C2) can be used to study transaminase enzymes. For example, the enzymatic synthesis of L-[4-13C]aspartic acid from labeled oxaloacetic acid is facilitated by glutamic-oxaloacetic transaminase, providing a method to study the kinetics of this enzyme. nih.gov Furthermore, L-asparaginase, an enzyme that hydrolyzes L-asparagine to L-aspartic acid and ammonia, can be characterized by monitoring the production of labeled aspartic acid from a labeled asparagine precursor. frontiersin.orgmdpi.com This allows for the determination of key kinetic parameters like KM and kcat under physiological conditions.
Table 3: Enzymes Studied Using L-Aspartic Acid Isotopic Tracing
| Enzyme | Function | Information Gained from Tracing | Reference |
|---|---|---|---|
| Phosphoenolpyruvate Carboxylase (PEPC) | Anaplerotic fixation of inorganic carbon. | In vivo activity and molar carbon assimilation rates. | nih.govresearchgate.net |
| Glutamic-oxaloacetic transaminase | Interconversion of aspartate and oxaloacetate. | Reaction kinetics and pathway directionality. | nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1-bromobutane |
| L-Asparagine |
| L-Aspartic Acid |
| L-Aspartic Acid (1,4-13C2) |
| L-[4-13C]aspartic acid |
| N-acetyl-L-cysteine |
| o-phthaldialdehyde |
| Oxaloacetic acid |
| Phosphoenolpyruvate |
Investigation of Metabolic Checkpoints and Regulation
The progression of the cell cycle is intricately linked with the metabolic state of the cell, governed by a series of metabolic checkpoints that ensure sufficient resources are available for processes like DNA replication and cell division. nih.gov L-Aspartic Acid is a critical metabolite, central to the synthesis of proteins, purines, pyrimidines, and asparagine, making it essential for cell proliferation. nih.gov Isotopic tracers such as L-Aspartic Acid (1,4-13C2) are powerful tools for dissecting the regulatory mechanisms at these checkpoints. By tracing the fate of the 13C labels from aspartate, researchers can quantify the flux of carbon into these essential biosynthetic pathways.
Nutrient availability, particularly of amino acids, is a key factor monitored by these checkpoints. plos.orgresearchgate.net Studies have identified distinct, sequential checkpoints in the G1 phase of the cell cycle that are regulated by essential amino acids (EAAs) and glutamine, followed by an mTOR-dependent checkpoint just before entry into the S-phase. plos.orgsemanticscholar.org L-Aspartic Acid (1,4-13C2) can be used to probe how metabolic pathways are rewired when cells are deprived of specific nutrients or when key regulators like mTOR are inhibited. For example, tracing the incorporation of 13C from L-Aspartic Acid into purine and pyrimidine (B1678525) synthesis can reveal how these pathways are modulated to control cell cycle progression in response to metabolic stress.
The dysregulation of these metabolic checkpoints is a recognized hallmark of cancer. semanticscholar.org Cancer cells often exhibit altered metabolism to support rapid proliferation. By using L-Aspartic Acid (1,4-13C2), researchers can investigate these alterations in detail. For instance, the relative flux of aspartate carbon towards anaplerosis (replenishing TCA cycle intermediates) versus nucleotide synthesis can be quantified, providing insights into the specific metabolic adaptations of cancer cells. nih.gov This information is crucial for understanding the metabolic vulnerabilities of tumors and for developing targeted therapies.
Table 1: Application of L-Aspartic Acid (1,4-13C2) in Studying Metabolic Checkpoints
| Metabolic Checkpoint | Key Regulator(s) | Tracer Application | Expected Observation with L-Aspartic Acid (1,4-13C2) |
|---|---|---|---|
| G1/S Transition | Essential Amino Acids, mTOR | Quantifying flux into nucleotide and protein synthesis. | Under nutrient limitation, reduced incorporation of 13C into DNA, RNA, and proteins, indicating a block in cell cycle progression. |
| Nutrient Sensing | AMPK, mTORC1 | Assessing the contribution of aspartate to various biosynthetic pathways under different nutrient conditions. | Changes in the distribution of 13C label between anaplerotic and biosynthetic pathways, reflecting metabolic reprogramming. |
| Cancer Cell Proliferation | Oncogenes (e.g., Myc), Tumor Suppressors (e.g., p53) | Mapping the altered metabolic fate of aspartate in cancer cells compared to normal cells. | Increased flux of 13C from aspartate into nucleotide and asparagine synthesis to support rapid proliferation. nih.gov |
Challenges and Limitations in L-Aspartic Acid (1,4-13C2) Tracer Studies
While isotopic tracers like L-Aspartic Acid (1,4-13C2) are invaluable for metabolic research, their application is accompanied by several technical and computational challenges that must be carefully considered for accurate data interpretation.
Technical Challenges in Measuring Low Abundance Metabolites
A significant hurdle in metabolomics and isotope tracing studies is the accurate measurement of low-abundance metabolites. nih.gov The dynamic range of analytical instruments like mass spectrometers can be a limitation; for metabolites in the nanomolar to low micromolar concentration range, the isotopologues containing the heavy isotope label may fall below the limit of detection. nih.gov This is particularly relevant when tracing the fate of L-Aspartic Acid (1,4-13C2) into pathways with small pool sizes or low flux rates.
Random errors in measurement become more significant when the analytical signal is close to the background noise, which is often the case for low-abundance species. nih.gov Furthermore, systematic errors can arise from the misannotation of metabolites or from overlapping ion signals from other compounds in the complex biological matrix. nih.gov High-resolution mass spectrometry is crucial for distinguishing between isotopically labeled metabolites and other molecules with very similar masses. mdpi.comnih.gov However, even with high-resolution instruments, overestimation of the most abundant, unlabeled isotopologue (M+0) has been reported, which can skew the calculated fractional abundance of labeled species. nih.gov
Table 2: Summary of Technical Challenges in Measuring Low-Abundance Metabolites
| Challenge | Description | Impact on L-Aspartic Acid (1,4-13C2) Studies | Mitigation Strategy |
|---|---|---|---|
| Low Signal-to-Noise Ratio | Metabolite signals are close to the instrument's background noise level. nih.gov | Inaccurate quantification of 13C incorporation into downstream metabolites with small pool sizes. | Use of highly sensitive mass spectrometers; optimization of sample preparation to enrich for target metabolites. |
| Limited Dynamic Range | Heavily labeled isotopologues may be below the instrument's limit of detection. nih.gov | Failure to detect flux through minor pathways originating from aspartate. | Employing analytical platforms with a wide dynamic range; using targeted analytical methods. |
| Isobaric Interference | Overlapping signals from other molecules in the sample with the same mass-to-charge ratio. nih.gov | Incorrect measurement of isotopologue distribution, leading to erroneous flux calculations. | High-resolution mass spectrometry; chromatographic separation to resolve interfering compounds. mdpi.com |
| Systematic Bias | Overestimation of the most abundant (M+0) isotopologue. nih.gov | Underestimation of the fractional 13C enrichment in the metabolite pool. | Careful calibration and validation of analytical methods using standards with known isotopic distributions. nih.gov |
Computational Complexity of Non-Steady-State Data
Metabolic flux analysis (MFA) can be performed under two assumptions: isotopic steady-state or non-steady-state (isotopically nonstationary). While steady-state MFA is computationally simpler, involving the solving of algebraic equations, many biological systems, particularly in mammalian cells, may not reach an isotopic steady state in a practical timeframe. portlandpress.comnsf.gov Isotopically non-stationary MFA (INST-MFA) is required for these systems, which analyzes the transient labeling patterns of metabolites over time. nsf.gov
INST-MFA is significantly more complex as it requires solving systems of ordinary differential equations (ODEs) to model the dynamic incorporation of the isotope label. osti.gov The computational demand of this process is substantial, and it introduces additional experimental design challenges, such as the selection of optimal time points for sampling. osti.gov The complexity increases with the size and intricacy of the metabolic network being studied. oup.com Despite these challenges, specialized software packages, such as Isotopomer Network Compartmental Analysis (INCA), have been developed to automate the generation and solution of the complex balance equations required for INST-MFA, making this powerful technique more accessible. oup.comnih.gov
Table 3: Comparison of Steady-State vs. Non-Steady-State MFA
| Aspect | Steady-State MFA | Non-Steady-State MFA (INST-MFA) |
|---|---|---|
| Core Assumption | The system has reached isotopic equilibrium; labeling patterns are constant. | The system is at a metabolic steady state, but not an isotopic one; labeling patterns change over time. osti.gov |
| Mathematical Model | System of algebraic equations. nsf.gov | System of ordinary differential equations (ODEs). osti.gov |
| Computational Complexity | Relatively low. portlandpress.com | High; computationally demanding and time-consuming. nsf.gov |
| Applicability | Systems that reach isotopic steady state quickly (e.g., microorganisms). | Systems with slow labeling dynamics or those that cannot reach isotopic steady state (e.g., mammalian cells, photosynthetic organisms). osti.govnih.gov |
Addressing Isotopic Fractionation Effects
A common assumption in 13C-MFA models is that kinetic isotope effects are negligible. However, this assumption is not always valid. nih.gov Kinetic isotope effects occur because enzymes often react at slightly different rates with substrates containing heavy isotopes (like 13C) compared to their light-isotope (12C) counterparts. This enzymatic discrimination can lead to isotopic fractionation, where the isotopic composition of the product is different from that of the substrate pool.
Neglecting these effects can introduce significant errors into the estimation of metabolic fluxes, with the magnitude of the error sometimes being comparable to that of the analytical measurement itself. nih.govresearchgate.net The impact of kinetic isotope effects depends on the specific enzyme, the position of the label in the molecule, and the metabolic conditions. nih.gov For accurate flux analysis, especially in systems where significant fractionation is known to occur, these effects must be considered. This requires incorporating parameters for isotope effects into the mathematical models, which adds another layer of complexity to the analysis and necessitates experimental determination or estimation of these parameters. nih.gov
Q & A
Q. How can the isotopic purity of L-Aspartic Acid (1,4-13C2) be verified in experimental setups?
Methodological Answer: Isotopic purity can be confirmed using ¹³C nuclear magnetic resonance (NMR) to assess carbon-13 incorporation at positions 1 and 3. Quantitative analysis via mass spectrometry (MS) with isotope ratio monitoring is also critical, as deviations in isotopic enrichment (>99% purity) may skew metabolic flux data. Certified reference materials (e.g., NMI CRM6027-a) with defined isotopic values (0.999 ± 0.002 kg/kg) should be used for calibration .
Q. What are best practices for synthesizing L-Aspartic Acid (1,4-13C2) to ensure minimal isotopic scrambling?
Methodological Answer: Use enzymatic or chemo-enzymatic pathways to selectively introduce ¹³C at positions 1 and 4. For example, aspartate ammonia-lyase can incorporate labeled carbons during fumarate-to-aspartate conversion. Monitor reaction conditions (pH, temperature) to prevent racemization or isotopic dilution, and validate outcomes via high-performance liquid chromatography (HPLC) coupled with MS .
Q. How does sample preparation affect the stability of L-Aspartic Acid (1,4-13C2) in metabolomic studies?
Methodological Answer: Avoid ethanol-based additives during quenching, as they may reduce recovery rates of L-aspartic acid by 15–20%. Process samples on ice to minimize enzymatic degradation, and use lyophilization for long-term storage. Cross-validate protocols using spike-and-recovery experiments with isotopically labeled internal standards .
Advanced Research Questions
Q. How can L-Aspartic Acid (1,4-13C2) be used to quantify metabolic flux in the tricarboxylic acid (TCA) cycle?
Methodological Answer: Introduce the compound into cell cultures or in vivo models and track ¹³C-labeled malate and oxaloacetate via ¹³C magnetic resonance spectroscopy (MRSI) . Hyperpolarization techniques (e.g., dynamic nuclear polarization) enhance signal-to-noise ratios for real-time flux analysis. Pair with ¹⁸F-FDG PET imaging to correlate glycolytic and TCA cycle activity .
Q. What experimental designs mitigate confounding effects of thermal deformation on L-Aspartic Acid (1,4-13C2) crystal structures during high-temperature studies?
Methodological Answer: Use temperature-resolved powder X-ray diffraction (TRPXRD) to monitor lattice parameters (e.g., monoclinic cell angles) under controlled heating (up to 220°C). Negative thermal expansion along the ac plane in monoclinic structures can be modeled using shear deformation tensors. Stabilize samples with inert matrices (e.g., KBr pellets) to minimize hydrogen bond disruption .
Q. How do hydrogen-bonding networks in L-Aspartic Acid (1,4-13C2) influence its role as a precursor in amino acid biosynthesis pathways?
Methodological Answer: Perform molecular dynamics simulations to map hydrogen-bond interactions in crystal lattices. Correlate with in planta metabolomic data (e.g., lysine biosynthesis in Oryza sativa) to identify rate-limiting steps. Validate via knockout studies of genes like OsZS_02G0528500, which show a Pearson correlation of 0.996 with L-aspartic acid levels in metabolic pathways .
Q. What analytical strategies resolve contradictions in L-Aspartic Acid (1,4-13C2) concentration data across different metabolomic protocols?
Methodological Answer: Implement multivariate statistical analysis (e.g., PCA or ROC curves) to identify protocol-dependent biases. For instance, room-temperature processing elevates L-aspartic acid levels by 12–18% compared to ice-based methods. Use isotopically labeled analogs (e.g., D3 or ¹⁵N variants) as internal controls to normalize recovery rates .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in ¹³C-tracer studies using L-Aspartic Acid (1,4-13C2)?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/MS datasets. Publish full experimental parameters (e.g., pulse sequences, polarization times) and use open-source tools like MetaFlux for flux balance analysis. Cross-reference with primary literature protocols and replicate findings in at least two independent model systems .
Q. What computational tools integrate ¹³C labeling data from L-Aspartic Acid (1,4-13C2) into genome-scale metabolic models?
Methodological Answer: Use INCA (Isotopomer Network Compartmental Analysis) or 13C-FLUX to map isotopic enrichment patterns onto metabolic networks. Validate models using in silico knockout screens and compare with in vivo gene expression data (e.g., RNA-seq) to resolve discrepancies in pathway activity .
Cross-Disciplinary Applications
Q. How does L-Aspartic Acid (1,4-13C2) enable dual-modality imaging in neurological studies?
Methodological Answer: Co-administer with ³H-labeled aspartate (e.g., L-[2,3-³H]-aspartic acid) to simultaneously track transporter uptake (via scintillation counting) and metabolic conversion (via ¹³C MRSI). This dual-label approach resolves spatial and temporal dynamics in glutamate-aspartate shuttle activity, particularly in epilepsy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
